LogP Lipophilicity Comparison: 6-CF3 Substitution Reduces Calculated Lipophilicity vs. 4-CF3 Isomer
The calculated LogP for 1-chloro-6-(trifluoromethyl)isoquinoline is 3.45 [1]. In comparison, the 1-chloro-4-(trifluoromethyl)isoquinoline regioisomer has a reported LogP of 3.48 . While the difference is modest, it reflects a subtle but measurable alteration in lipophilicity driven by the position of the trifluoromethyl group on the isoquinoline ring. This can influence passive membrane permeability and non-specific binding profiles in cellular assays, making the 6-substituted analog a slightly less lipophilic option for lead optimization campaigns where reducing LogP is a priority.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.447 |
| Comparator Or Baseline | 1-Chloro-4-(trifluoromethyl)isoquinoline: LogP = 3.48 |
| Quantified Difference | ΔLogP = 0.033 (3.447 vs. 3.48) |
| Conditions | Calculated LogP using JChem; no experimental determination. |
Why This Matters
For medicinal chemistry teams optimizing ADME properties, even small differences in LogP can impact lead prioritization when balancing potency and permeability.
- [1] ChemBase. 1-chloro-6-(trifluoromethyl)isoquinoline. LogP = 3.4471204. View Source
